N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through the reaction of a hydrazine derivative with a suitable nitrile. The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves the acylation of the oxadiazole-triazole intermediate with acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency. Solvent selection and purification techniques such as recrystallization or chromatography are also critical in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and antifungal agent due to the presence of the triazole and oxadiazole rings, which are known pharmacophores.
Agriculture: The compound can be used as a pesticide or herbicide, leveraging its ability to interfere with biological pathways in pests and weeds.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The triazole ring can bind to metal ions in enzyme active sites, disrupting their function. The oxadiazole ring can interact with nucleic acids, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Uniqueness
N-{4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the combination of the triazole and oxadiazole rings within a single molecule, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C8H10N6O2S |
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Molecular Weight |
254.27 g/mol |
IUPAC Name |
N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C8H10N6O2S/c1-4(15)9-6-5(12-16-13-6)7-10-11-8(17-3)14(7)2/h1-3H3,(H,9,13,15) |
InChI Key |
MDXTUYYBNDJKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SC |
Origin of Product |
United States |
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